7-Chloro-2-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
7-chloro-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJGSKUHHVZENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-53-5 | |
| Record name | 7-chloro-2-methylimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chloro-Substituted Imidazo[1,2-a]pyridines for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2][3][4] This bicyclic heterocyclic system, composed of a fused imidazole and pyridine ring, serves as a privileged structure in drug discovery.[1][2][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antituberculosis properties.[3][5][6] This guide provides a comprehensive technical overview of 7-chloro-substituted imidazo[1,2-a]pyridines, focusing on their synthesis, chemical properties, and applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this important class of molecules.
Physicochemical Properties and Identification
| Property | Value | Source |
| CAS Number | 4532-25-6 | [7][8] |
| Molecular Formula | C₇H₅ClN₂ | [7] |
| Molecular Weight | 152.58 g/mol | [8] |
| Appearance | Light yellow to brown solid | [7] |
| Melting Point | 49-51 °C | [7] |
| Density | 1.35 g/cm³ | [7] |
| Storage | Inert atmosphere, Room Temperature | [7] |
Strategic Synthesis of the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various strategic approaches, often involving the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or its equivalent. These methods offer versatility in introducing a wide range of substituents onto the heterocyclic core.
Established Synthetic Routes:
Several robust methods for the synthesis of imidazo[1,2-a]pyridines have been developed, including:
-
Condensation Reactions: A common and straightforward approach involves the reaction of a 2-aminopyridine with an α-haloketone.[9]
-
Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction is a powerful one-pot MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[6][10]
-
Copper-Catalyzed Reactions: Copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters provides an environmentally friendly route.[11] Another copper-catalyzed one-pot procedure enables the synthesis from aminopyridines and nitroolefins using air as the oxidant.[12]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, leading to rapid and efficient synthesis.[9]
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of substituted imidazo[1,2-a]pyridines, highlighting the key steps from starting materials to the final purified product.
Caption: Generalized workflow for imidazo[1,2-a]pyridine synthesis.
Chemical Reactivity and C-H Functionalization
The imidazo[1,2-a]pyridine ring system is amenable to various chemical transformations, allowing for the introduction of diverse functional groups. Of particular interest to modern synthetic chemists is the direct C-H functionalization of this scaffold. Visible light-induced methods have emerged as a powerful tool for the selective functionalization of the C3 position. These reactions often proceed through radical intermediates, enabling the introduction of trifluoromethyl, perfluoroalkyl, and other valuable moieties.[13][14]
A plausible mechanism for the visible light-mediated C-H trifluoromethylation involves the generation of a CF₃ radical, which then reacts with the imidazo[1,2-a]pyridine to form a radical intermediate. Subsequent oxidation and deprotonation yield the final C3-trifluoromethylated product.[13]
Broad-Spectrum Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a highly sought-after pharmacophore due to its wide range of biological activities.[3][5] The addition of a chloro substituent at the 7-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Antituberculosis Agents: Several imidazo[1,2-a]pyridine derivatives have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][4]
-
Antiviral Properties: This class of compounds has been investigated for its potential antiviral activity against a range of viruses, including HIV and Hepatitis C.[15]
-
Anticancer Activity: The imidazo[1,2-a]pyridine core is present in numerous compounds with demonstrated anticancer properties.[6]
-
Other Therapeutic Areas: Derivatives have also been explored as anti-inflammatory, analgesic, and antiepileptic agents.[5]
A Potential Mechanism of Action in a Signaling Pathway
The diverse biological activities of imidazo[1,2-a]pyridine derivatives suggest their interaction with various biological targets. While the specific mechanism for each compound varies, a hypothetical signaling pathway is depicted below to illustrate a potential mode of action, such as the inhibition of a key kinase involved in a disease-related pathway.
Caption: Hypothetical kinase inhibition by an imidazo[1,2-a]pyridine derivative.
Detailed Experimental Protocol: Synthesis of 7-Chloroimidazo[1,2-a]pyridine
The following is a representative protocol for the synthesis of 7-chloroimidazo[1,2-a]pyridine, adapted from the literature.[7] This protocol serves as a practical guide for researchers.
Materials:
-
4-Chloro-2-aminopyridine hydrochloride (or the free base)
-
50% aqueous chloroacetaldehyde
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of 4-chloro-2-aminopyridine hydrochloride in ethanol, add sodium bicarbonate powder (4 equivalents) and 50% aqueous chloroacetaldehyde (1.5 equivalents).
-
Heat the reaction mixture to reflux for 4 hours.
-
After the reflux period, continue stirring the mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by concentration under reduced pressure.
-
Dissolve the residue in a mixture of water and ethyl acetate for liquid-liquid extraction.
-
Separate the organic layer and extract the aqueous phase with additional portions of ethyl acetate.
-
Combine all the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 7-chloroimidazo[1,2-a]pyridine.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
Conclusion
The 7-chloro-substituted imidazo[1,2-a]pyridine scaffold represents a valuable and versatile platform for the development of novel therapeutic agents and functional materials. Its accessible synthesis, amenability to further functionalization, and broad spectrum of biological activities make it an attractive target for continued research and development. This guide has provided a comprehensive overview of the key aspects of this important class of compounds, offering a solid foundation for researchers and drug development professionals to build upon in their scientific endeavors.
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Camacho-Díaz, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6529. [Link]
-
Zarubina, V. V., et al. (2021). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 17, 2436–2445. [Link]
-
Adimurthy, S., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 4(94), 52256-52279. [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]
-
Camacho-Díaz, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 18(1), 10. [Link]
-
PubChem. (n.d.). 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. Retrieved from [Link]
-
Xu, K., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(23), 7298. [Link]
-
National Center for Biotechnology Information. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]
-
Iovu, M. C., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35087–35104. [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
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Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Kshirsagar, U. A., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(3), 607. [Link]
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- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Application Notes & Protocols: Synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous pharmaceutical agents.[1][2][3] Its unique structural and electronic properties make it a valuable building block in drug discovery and materials science.[3] This document provides a detailed guide for the synthesis of a specific analogue, 7-Chloro-2-methylimidazo[1,2-a]pyridine, a compound of interest for creating libraries of potential therapeutic agents. The protocols outlined below are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice.
Core Synthetic Strategy: Cyclocondensation
The most direct and widely adopted method for constructing the imidazo[1,2-a]pyridine core is the bimolecular condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[2][4] This approach is favored for its operational simplicity, reliability, and the ready availability of starting materials. For the synthesis of this compound, this strategy involves the reaction of 2-amino-4-chloropyridine with chloroacetone.
While other advanced methods, such as multicomponent reactions (e.g., the Groebke–Blackburn–Bienaymé reaction), offer pathways to more complex, substituted imidazo[1,2-a]pyridines in a single step, the classical cyclocondensation remains the gold standard for this specific substitution pattern due to its efficiency and cost-effectiveness.[1][5]
Reaction Mechanism: A Step-by-Step Analysis
The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established sequence of nucleophilic substitution and intramolecular cyclization followed by dehydration. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.
-
Initial Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic attack of the exocyclic amino group of 2-amino-4-chloropyridine on the α-carbon of chloroacetone. This displaces the chloride ion and forms a 2-(acetonylamino)-4-chloropyridinium salt intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring, now positioned favorably, acts as a nucleophile and attacks the carbonyl carbon of the acetonyl side chain. This step forms a five-membered heterocyclic intermediate.
-
Dehydration and Aromatization: The resulting bicyclic alcohol intermediate readily undergoes dehydration (loss of a water molecule) under the typically acidic or heated reaction conditions. This final step yields the stable, aromatic imidazo[1,2-a]pyridine ring system.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis, work-up, and purification of this compound.
Protocol 1: Synthesis via Cyclocondensation
Materials and Reagents:
-
2-Amino-4-chloropyridine (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Absolute Ethanol (or Acetone)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chloropyridine (e.g., 5.0 g, 38.9 mmol).
-
Solvent Addition: Add absolute ethanol (approx. 40 mL) to dissolve the starting material.
-
Reagent Addition: To the stirred solution, add chloroacetone (e.g., 3.4 mL, 42.8 mmol, 1.1 eq) dropwise at room temperature.
-
Expert Insight: The slight excess of chloroacetone ensures the complete consumption of the limiting aminopyridine. A large excess should be avoided to minimize potential polymerization side reactions.
-
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C for ethanol). Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexane. The disappearance of the 2-amino-4-chloropyridine spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Aqueous Work-up:
-
Dissolve the resulting residue in ethyl acetate (approx. 50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Causality Explanation: The reaction generates HCl as a byproduct, which protonates the product. The NaHCO₃ wash is critical to neutralize this acid, deprotonating the product and making it soluble in the organic layer for efficient extraction.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Alternatively, for higher purity, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Data Summary Table
| Parameter | Value/Description | Rationale |
| Reactants | 2-Amino-4-chloropyridine, Chloroacetone | Key building blocks for the imidazo[1,2-a]pyridine core. |
| Molar Ratio | 1 : 1.1 (Aminopyridine : Chloroacetone) | A slight excess of the alkylating agent drives the reaction to completion. |
| Solvent | Absolute Ethanol | Good solvent for both reactants; appropriate boiling point for reflux. |
| Temperature | Reflux (~78-80 °C) | Provides necessary thermal energy for condensation and cyclization. |
| Reaction Time | 4 - 6 hours | Typically sufficient for completion; should be monitored by TLC. |
| Work-up | NaHCO₃ wash, EtOAc extraction | Neutralizes acidic byproduct and isolates the organic-soluble product. |
| Purification | Recrystallization or Column Chromatography | Removes unreacted starting materials and impurities. |
| Expected Yield | 75 - 90% | Typical range for this type of condensation reaction. |
Overall Experimental Workflow
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Self-Validating System & Trustworthiness
Each protocol is designed to be self-validating through clear checkpoints.
-
TLC Monitoring: Provides real-time validation of reaction progress, preventing premature work-up or unnecessary heating that could lead to decomposition.
-
Aqueous Wash: The separation of layers and neutralization are observable steps that confirm the successful transition from a salt to a neutral organic compound.
-
Characterization: Final validation is achieved through standard analytical techniques. The expected ¹H NMR spectrum should show a characteristic singlet for the methyl group (~2.4 ppm) and distinct aromatic protons. Mass spectrometry should confirm the molecular weight corresponding to the product's molecular formula (C₈H₇ClN₂).
This systematic approach ensures that the researcher can confidently track the synthesis from start to finish, validating the outcome at each critical stage.
References
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
-
Gîrd, C. E., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. Available at: [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]
-
Adimurthy, S., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. Available at: [Link]
- Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
-
Industrial Additives. preparation methods and uses of 2-amino-4-chloro-pyridine. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer a validated, step-by-step protocol to ensure a safe, efficient, and reproducible scale-up.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of imidazo[1,2-a]pyridines is a cornerstone of heterocyclic chemistry, frequently employed in the development of pharmaceuticals.[1] The most robust and common method for constructing this scaffold involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.
For the target molecule, this compound, the primary synthetic route is the reaction of 2-amino-4-chloropyridine with chloroacetone .
Caption: Reaction mechanism for the synthesis of this compound.
This reaction sequence, often referred to as a modified Chichibabin reaction, begins with the nucleophilic attack of the endocyclic nitrogen of the pyridine ring onto the electrophilic carbon of chloroacetone (N-Alkylation). This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials and their quality requirements? A: The primary starting materials are 2-amino-4-chloropyridine and chloroacetone. For successful scale-up, it is crucial that:
-
2-Amino-4-chloropyridine: Purity should be ≥99%. Key impurities to watch for are other isomers or residual starting materials from its own synthesis.[3][4]
-
Chloroacetone: This reagent is a lachrymator and is often stabilized with small amounts of water or other additives. Use a grade with >95% purity and be aware that it can degrade over time. The presence of excess acid or water can affect the reaction kinetics.
Q2: What solvents are typically recommended for this reaction at scale? A: While lab-scale syntheses may use a variety of solvents, for scale-up, consider the following:
-
Ethanol or Isopropanol: Good solvency for the starting material and product. They are relatively safe, inexpensive, and allow for a good reaction temperature profile.
-
Acetone: Can act as both a solvent and a reagent source if using a different halogenating agent in situ, but this is less common.
-
Toluene or Xylene: Can be used for higher temperature reactions if needed, but may complicate the work-up. For scale-up, ethanol is often the preferred choice due to its safety profile and ease of removal.
Q3: What are the primary safety concerns during a large-scale reaction? A:
-
Exothermicity: The initial N-alkylation step is significantly exothermic. Uncontrolled addition of chloroacetone can lead to a thermal runaway. A thorough thermal hazard study (e.g., using Differential Scanning Calorimetry - DSC) is highly recommended before scaling up.[5]
-
Reagent Handling: Chloroacetone is a potent lachrymator and is toxic. All transfers and handling must be performed in a well-ventilated area using appropriate personal protective equipment (PPE), including respiratory protection.
-
Pressure Build-up: If the reaction is run in a sealed vessel, the exotherm can cause a dangerous increase in pressure. The vessel must be equipped with adequate pressure relief systems.
Q4: What is a typical yield and purity I can expect? A: On a laboratory scale, yields are often reported in the 80-95% range. On a larger scale, a well-optimized process should realistically target a yield of 75-85% after isolation and purification. The purity of the crude product can vary, but after crystallization, a purity of >99.5% is achievable.
Section 3: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific problems encountered during the scale-up process.
| Problem ID | Issue Encountered | Potential Root Cause(s) | Recommended Solution & Scientific Rationale |
| P1-YIELD | Low overall yield (<70%) after isolation. | 1. Incomplete Reaction: The reaction has not reached full conversion. 2. Side Product Formation: Competing reaction pathways are consuming starting material. 3. Product Loss During Work-up: The product may be partially soluble in the aqueous phase or lost during transfers. | 1. Monitor the reaction using HPLC or TLC. If stalled, consider extending the reaction time or slightly increasing the temperature (e.g., from 60°C to 75°C). Ensure the chloroacetone is not degraded. 2. Control the addition rate of chloroacetone. A slow, controlled addition (semi-batch) at a moderate temperature (50-60°C) minimizes side reactions like self-condensation of chloroacetone. 3. Optimize the pH of the aqueous wash. The product is a weak base. Washing with a highly acidic solution can protonate it, increasing its aqueous solubility. Use a mild base like sodium bicarbonate for neutralization and minimize the volume of water used. |
| P2-PURITY | Crude product is dark brown or tarry, complicating purification. | 1. Thermal Degradation: An uncontrolled exotherm has "cooked" the reaction mixture. 2. Oxygen Exposure: Some heterocyclic compounds can be sensitive to air oxidation at elevated temperatures. | 1. Improve thermal management. Ensure the reactor has sufficient cooling capacity. The slow addition of chloroacetone is the most critical parameter to control the exotherm. 2. Maintain an inert atmosphere. Purge the reactor with nitrogen or argon before starting the reaction and maintain a positive pressure throughout the process. This minimizes oxidative side products. |
| P3-PURITY | Final product contains residual 2-amino-4-chloropyridine starting material. | 1. Incorrect Stoichiometry: An insufficient amount of chloroacetone was used. 2. Poor Mixing: In a large reactor, inadequate agitation can lead to localized areas where the reagents are not in contact. | 1. Use a slight excess of chloroacetone (1.05-1.10 equivalents). This ensures the complete consumption of the more valuable aminopyridine starting material. The excess chloroacetone is easily removed during work-up. 2. Verify mixing efficiency. Ensure the agitator speed and design are appropriate for the vessel size and batch volume to maintain a homogeneous mixture. |
| P4-ISOLATION | Product "oils out" or precipitates poorly during crystallization. | 1. Solvent Choice: The chosen solvent system is not optimal for crystallization at scale. 2. Rapid Cooling: "Crash cooling" the batch often leads to the formation of oils or very fine particles that are difficult to filter. 3. High Impurity Load: The presence of tarry impurities can inhibit crystal lattice formation. | 1. Perform a solvent screen. A common and effective system is an Ethanol/Water mixture. Dissolve the crude product in hot ethanol and slowly add water as an anti-solvent until turbidity is observed, then cool slowly. 2. Implement a controlled cooling profile. Cool the batch slowly (e.g., 10-20°C per hour) to allow for proper crystal growth. Seeding the batch with a small amount of pure product can also promote crystallization. 3. Pre-treat the crude solution. If the crude is very dark, consider a charcoal treatment or a quick filtration through a pad of celite while hot to remove insoluble tars before beginning the crystallization process. |
Section 4: Recommended Scale-Up Protocol (10 kg Scale)
This protocol is a general guideline and should be adapted based on specific equipment and safety assessments.
Caption: Experimental workflow for the scale-up synthesis of this compound.
Detailed Steps:
-
Reactor Setup: Charge a suitable reactor with 2-amino-4-chloropyridine (7.77 kg, 60.4 mol) and Ethanol (60 L). Begin agitation and purge the vessel with nitrogen.
-
Heating: Heat the slurry to 55-60°C. The solid should fully dissolve.
-
Controlled Addition: In a separate vessel, prepare Chloroacetone (5.8 kg, 62.7 mol, 1.04 equivalents). Slowly add the chloroacetone to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 65°C. Careful monitoring of the exotherm is critical.
-
Reaction Hold: Once the addition is complete, maintain the batch at 60-65°C. Monitor the reaction progress by HPLC every hour. The reaction is typically complete in 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to 20-25°C.
-
Slowly add a saturated solution of sodium bicarbonate until the pH is neutral (7-8). This neutralizes the HCl byproduct.
-
Concentrate the mixture under vacuum to remove the majority of the ethanol.
-
Add Toluene (50 L) and water (20 L). Stir and allow the layers to separate.
-
Separate the organic (top) layer and wash it with brine (15 L).
-
-
Crystallization & Isolation:
-
Concentrate the toluene layer under vacuum to approximately half its volume.
-
Heat the solution to 60-70°C and slowly add n-Heptane (30 L) as an anti-solvent.
-
Cool the mixture to 0-5°C over at least 4 hours.
-
Filter the resulting solid and wash the cake with cold (0-5°C) n-Heptane.
-
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. Expected yield: ~8.2 kg (80%).
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Iftime, D., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Chempro, et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Mishra, S., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
El-Sayed, N. F., et al. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. Available at: [Link]
-
Yıldırım, S., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Springer. Available at: [Link]
-
de Castro, P. P., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Ziazin, A. S., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. Available at: [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. Available at: [Link]
- Google Patents. (2015). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
-
ResearchGate. (2018). Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II). Available at: [Link]
-
Liu, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. PMC - NIH. Available at: [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
CNR-IRIS. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis. Available at: [Link]
Sources
stability issues of 7-Chloro-2-methylimidazo[1,2-a]pyridine in solution
Prepared by the Senior Application Scientist Team
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide range of biologically active molecules.[1] Its unique physicochemical properties and synthetic accessibility make it a "privileged scaffold" for drug discovery.[1][2] 7-Chloro-2-methylimidazo[1,2-a]pyridine is a key intermediate and building block within this class.
This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues that may arise when working with this compound in solution. While the core imidazo[1,2-a]pyridine structure is generally robust, specific substitution patterns and experimental conditions can significantly influence its stability.[3] This document provides field-proven insights and actionable protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the imidazo[1,2-a]pyridine scaffold?
The imidazo[1,2-a]pyridine core is considered a stable heterocyclic system, demonstrating good thermal and photostability in many contexts.[3] Its incorporation into numerous drug candidates and biologically evaluated compounds attests to its sufficient stability under physiological and storage conditions.[4][5] However, like most nitrogen-containing heterocycles, its stability can be influenced by factors such as pH, solvent, presence of oxidizing or reducing agents, and prolonged exposure to high energy sources.
Q2: How should I prepare and store stock solutions of this compound?
For maximum stability, it is recommended to prepare high-concentration stock solutions in an anhydrous aprotic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice as it is a powerful solvent for a wide array of organic compounds and is compatible with most biological assays after appropriate dilution.[6]
-
Preparation: Use anhydrous, high-purity DMSO. If possible, handle the solvent under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture and oxygen exposure.
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials with a Teflon-lined cap. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation or precipitation over time.
Q3: What are the primary factors that can cause degradation of this compound in solution?
Several factors can compromise the stability of the compound in solution:
-
pH Extremes: The imidazo[1,2-a]pyridine system contains a basic nitrogen atom. In highly acidic conditions (pH < 2), the ring can become protonated, potentially increasing its susceptibility to hydrolysis or other nucleophilic attacks. In strongly basic conditions (pH > 10), deprotonation or reaction with strong bases can occur, though this is generally less common.
-
Oxidizing Agents: Strong oxidizing agents, including peroxides that can form in aged ethers (like THF or dioxane) or certain additives in assay buffers, can lead to oxidative degradation of the heterocyclic core.
-
Photodegradation: Although the core is relatively photostable, prolonged exposure to high-intensity UV light can induce photochemical reactions. It is good practice to protect solutions from direct light by using amber vials or wrapping containers in aluminum foil.
-
Elevated Temperatures: While solid this compound is expected to be thermally stable at typical laboratory temperatures, prolonged heating of solutions, especially in protic or aqueous solvents, can accelerate degradation pathways.[7][8]
Q4: Are there any known incompatibilities with common buffers or reagents?
While there are no widely reported specific incompatibilities for this compound, general chemical principles for the imidazo[1,2-a]pyridine class suggest caution with:
-
Strongly Acidic Buffers: Buffers such as glycine-HCl at pH 2 may cause issues. If low pH is required, a preliminary stability test is essential.
-
Reactive Buffer Components: Buffers containing highly nucleophilic species (e.g., high concentrations of thiols like DTT) or primary amines could potentially react with the compound, although this is unlikely under typical biological assay conditions.
-
Metal Catalysts: Residual transition metal catalysts (e.g., Palladium, Copper) from synthesis can sometimes catalyze degradation in solution.[9] Ensure the compound is of high purity.
Troubleshooting Guide
Problem: I'm observing a loss of compound concentration or activity in my aqueous assay buffer over time.
This is a common issue indicating potential instability in the final assay conditions. The cause is often hydrolysis, poor solubility, or adsorption to surfaces.
Troubleshooting Workflow
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Thermal decomposition of some imidazole and N-methyl substituted imidazole complexes of palladium(II) / Journal of Thermal Analysis, 1978 [sci-hub.box]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Synthetic Strategies for 4-Chloro-2-Aminopyridine
Welcome to the technical support guide for overcoming the synthetic challenges associated with 4-chloro-2-aminopyridine. This molecule is a valuable building block in the development of pharmaceutical and agrochemical agents, but its inherent electronic properties often lead to low reactivity, posing a significant hurdle for synthetic chemists.[1][2]
This guide provides an in-depth analysis of the underlying chemical principles and offers a series of troubleshooting guides and frequently asked questions (FAQs) to empower you to successfully incorporate this scaffold into your synthetic targets.
Part 1: Fundamental Challenges - Understanding the Low Reactivity
Q1: Why is 4-chloro-2-aminopyridine so unreactive in many standard reactions?
The low reactivity of 4-chloro-2-aminopyridine stems from a combination of electronic and coordination effects.
-
Electronic Deactivation: The primary culprit is the powerful electron-donating nature of the amino group at the C2 position. Through resonance, the amino group pushes electron density into the pyridine ring, particularly at the C4 and C6 positions. This increased electron density at the carbon bearing the chlorine atom (C4) strongly disfavors attack by nucleophiles, which is a key step in both Nucleophilic Aromatic Substitution (SNAr) and the oxidative addition step of many palladium-catalyzed cross-coupling reactions.[3]
-
Catalyst Inhibition: In metal-catalyzed reactions, the basic nitrogen atoms of the pyridine ring and the amino group can act as ligands, coordinating to the metal center (e.g., palladium).[4] This coordination can sequester the catalyst, preventing it from participating in the desired catalytic cycle and leading to reaction failure.[5]
Caption: Resonance delocalization from the C2-amino group increases electron density at C4, deactivating the C-Cl bond.
Part 2: Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C, C-N, and C-O bonds. However, success with 4-chloro-2-aminopyridine requires careful selection of catalysts, ligands, and conditions to overcome its inherent inertness.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures.[6] For an electron-rich substrate like 4-chloro-2-aminopyridine, the critical step of oxidative addition is often sluggish.
Troubleshooting Guide: Suzuki-Miyaura Reactions
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inefficient Oxidative Addition: The Pd(0) catalyst is not reactive enough to break the electron-rich C-Cl bond. 2. Catalyst Inhibition: The aminopyridine substrate is coordinating to the palladium center.[5] 3. Poor Base Efficacy: The chosen base is not strong or soluble enough to facilitate transmetalation. | 1. Switch to a Stronger Catalyst System: Use electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. These ligands promote the oxidative addition step.[3][5] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% up to 5-10 mol%. 3. Use a Stronger, Non-Coordinating Base: Switch to K₃PO₄ or Cs₂CO₃. These are often more effective than Na₂CO₃ or K₂CO₃ for challenging couplings. 4. Consider Microwave Irradiation: Microwave heating can significantly accelerate the reaction and improve yields.[7][8] |
| Decomposition of Boronic Acid | 1. Protodeborylation: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water, especially under harsh basic conditions or high temperatures. | 1. Use Anhydrous Conditions: Ensure solvents are dry and use freshly opened reagents. 2. Use Boronic Esters: Pinacol (Bpin) esters are often more stable than the corresponding boronic acids. 3. Add Water: Paradoxically, for couplings with K₃PO₄, a small amount of water (a few equivalents) can sometimes be beneficial by aiding the dissolution of the base.[3] |
| Side Product Formation (e.g., Homocoupling) | 1. Oxygen Contamination: O₂ can promote the homocoupling of boronic acids. 2. Slow Transmetalation: If the transmetalation step is slow, side reactions can occur. | 1. Thorough Degassing: Degas the reaction mixture thoroughly using a freeze-pump-thaw cycle or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[3] 2. Re-evaluate Base/Solvent System: Ensure the chosen base is optimal for the specific boronic acid partner. |
Step-by-Step Protocol: General Procedure for Suzuki Coupling
-
Preparation: To an oven-dried Schlenk flask, add 4-chloro-2-aminopyridine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a suitable anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME).
-
Degassing: Subject the sealed flask to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated.
-
Purification: Purify the crude product via column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is crucial for synthesizing substituted 2,4-diaminopyridines. The challenges are similar to the Suzuki coupling but can be exacerbated by product inhibition, where the newly formed, more electron-rich diaminopyridine product binds even more strongly to the catalyst.
FAQ: Buchwald-Hartwig Amination
-
Q: My reaction stalls at partial conversion. What should I do?
-
A: This is a classic sign of catalyst deactivation or product inhibition. Try using a catalyst system known for high turnover numbers, such as the Buchwald G3 or G4 palladacycle precatalysts with bulky biarylphosphine ligands. You might also need to increase the catalyst loading.
-
-
Q: Which base is best for this reaction?
-
A: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. NaOtBu is a strong, non-nucleophilic base suitable for many amine couplings. The choice can depend on the pKa of the amine coupling partner.
-
-
Q: Can I use primary amines as coupling partners?
-
A: Yes, but dialkylation can be a side reaction. Using a ligand that is sufficiently bulky (e.g., Josiphos or tBuXPhos) can sterically hinder the second amination event, improving selectivity for the mono-arylated product.
-
C. Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides access to 4-alkynyl-2-aminopyridines.[7] It typically requires both a palladium catalyst and a copper(I) co-catalyst.[9]
FAQ: Sonogashira Coupling
-
Q: I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can I prevent this?
-
A: Glaser coupling is promoted by oxygen. Ensure your reaction is rigorously degassed and maintained under a strict inert atmosphere. Running the reaction under "copper-free" conditions, often with a higher loading of a palladium catalyst and a suitable ligand, can also circumvent this issue.
-
-
Q: My reaction is sluggish. What are the key parameters to adjust?
-
A: The choice of amine base/solvent is critical. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure the copper co-catalyst (typically CuI) is fresh and not oxidized. As with other couplings, switching to a more electron-rich ligand system can accelerate the oxidative addition step.
-
Part 3: Nucleophilic Aromatic Substitution (SNAr)
While challenging due to the electronic deactivation by the 2-amino group, SNAr can be a viable, metal-free alternative for introducing strong nucleophiles at the C4 position.[10]
Q2: Under what conditions can SNAr be successful with 4-chloro-2-aminopyridine?
Success in SNAr requires forcing conditions to overcome the high energy barrier for nucleophilic attack.
-
High Temperatures: Reactions often require heating in a sealed tube or under microwave irradiation, frequently at temperatures exceeding 150 °C.
-
Strong Nucleophiles: Only potent nucleophiles (e.g., alkoxides, thiolates, or secondary amines in the presence of a strong base) are typically effective.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are used to solvate the cation of the nucleophile and accelerate the reaction.
-
Protonation Strategy: The reactivity of halopyridines towards nucleophiles increases upon protonation of the ring nitrogen.[11] While the 2-amino group complicates this, using an acid catalyst might be a viable strategy in specific cases, provided the nucleophile is not basic.
Troubleshooting Guide: SNAr Reactions
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Insufficient Reactivity: The nucleophile is not strong enough, or the temperature is too low to overcome the activation energy. 2. Poor Solubility: The nucleophile or substrate is not fully dissolved. | 1. Increase Temperature: Utilize microwave heating to safely access higher temperatures and reduce reaction times. 2. Use a Stronger Nucleophile/Base: If using an alcohol or thiol, deprotonate it first with a strong base like NaH to form the more potent nucleophilic anion. 3. Change Solvent: Switch to a higher-boiling polar aprotic solvent like NMP or sulfolane. |
| Complex Mixture/Decomposition | 1. Excessively Harsh Conditions: The substrate or product is degrading at the required high temperatures. 2. Side Reactions: The strong base/nucleophile is reacting with other functional groups on the molecule. | 1. Optimize Temperature and Time: Carefully screen reaction conditions to find the lowest possible temperature and shortest time needed for conversion. 2. Protect Sensitive Groups: If other functional groups are present, consider a protection/deprotection strategy. |
References
-
Ben-Méfale, G., et al. (2018). Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. ChemistrySelect. Available at: [Link]
-
Dandapani, S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Guthrie, D. B., et al. (2015). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Chemical Biology. Available at: [Link]
-
Buchwald, S. L. Research Group. (n.d.). Suzuki-Miyaura Coupling. MIT. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Getlik, M., et al. (2013). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. The Journal of Organic Chemistry. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Available at: [Link]
-
Khan, I., et al. (2019). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research. Available at: [Link]
-
Chem-Impex. (n.d.). 2-Amino-4-chloropyridine. Available at: [Link]
-
MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
Sources
- 1. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Versatile Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide to a Privileged Pharmacophore
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has captured the attention of medicinal chemists for decades. Its unique structural and electronic properties have made it a "privileged" structure in drug discovery, leading to the development of a diverse array of therapeutic agents with a wide spectrum of biological activities. This guide provides a comparative analysis of the distinct mechanisms of action of various imidazo[1,2-a]pyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of this versatile pharmacophore. We will delve into the molecular intricacies of how these compounds exert their effects, supported by experimental data and detailed protocols to facilitate further research and development.
A Scaffold of Diverse Biological Activities
Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable range of pharmacological effects, including antitubercular, anticancer, and anti-inflammatory properties.[1] This functional diversity stems from the ability of the core structure to be readily modified at multiple positions, allowing for the fine-tuning of its interaction with various biological targets. This guide will focus on three well-established mechanisms of action, highlighting how subtle structural modifications can dramatically alter the therapeutic application of these compounds.
Section 1: Antitubercular Activity via QcrB Inhibition
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action. A significant breakthrough in this area has been the identification of imidazo[1,2-a]pyridine amides (IPAs) as potent inhibitors of the cytochrome bcc complex (complex III) of the electron transport chain, a critical pathway for ATP synthesis in Mtb.[2]
The Mechanism: Targeting Cellular Respiration
The primary target of many antitubercular imidazo[1,2-a]pyridines is QcrB, a subunit of the cytochrome bcc oxidase complex.[3][4] This complex is essential for the oxidative phosphorylation pathway in Mtb.[2] By binding to QcrB, these inhibitors block the transfer of electrons, disrupting the proton motive force and ultimately leading to the depletion of ATP, the cell's primary energy currency.[5] This targeted disruption of energy metabolism is a highly effective strategy for killing both replicating and non-replicating Mtb.
A leading example of this class of inhibitors is Telacebec (Q203) , an imidazo[1,2-a]pyridine-3-carboxamide that has advanced to clinical trials.[5][6][7] Structural studies have revealed that telacebec binds to the Qp site of QcrB, preventing the binding of the natural substrate, menaquinol.[6]
Caption: Inhibition of Mtb's electron transport chain by imidazo[1,2-a]pyridines.
Comparative Data
The potency of imidazo[1,2-a]pyridine derivatives against Mtb is highly dependent on their substitution pattern. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative compounds.
| Compound | R1 | R2 | R3 | MIC (µM) against Mtb H37Rv | Reference |
| 1 | H | H | 4-CF3-benzyl | 0.03 - 5 | [4] |
| 3 | CH3 | H | 4-CF3-benzyl | 0.03 - 5 | [4] |
| 4 | CH3 | Cl | 6-chloro-3-pyridylmethyl | 0.03 - 5 | [4] |
| Telacebec (Q203) | Adamantyl | H | 4-trifluoromethoxy-benzyl | <0.001 | [5] |
Experimental Protocol: Whole-Cell Phenotypic Screening of Mtb
This protocol describes a common method for determining the MIC of compounds against M. tuberculosis.
1. Preparation of Mtb Culture:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80 to mid-log phase.
-
Adjust the optical density at 600 nm (OD600) to obtain a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Compound Preparation:
-
Prepare a stock solution of the test imidazo[1,2-a]pyridine derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in a 96-well microplate using 7H9 broth. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit bacterial growth.
3. Inoculation and Incubation:
-
Add the prepared Mtb inoculum to each well of the microplate containing the serially diluted compounds.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Seal the plate and incubate at 37°C for 7-14 days.
4. Determination of MIC:
-
After incubation, assess bacterial growth visually or by measuring fluorescence if using a reporter strain.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth.
Caption: Workflow for Mtb whole-cell phenotypic screening.
Section 2: Anticancer Activity via PI3K/Akt/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[8] Several imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of this pathway.[9][10]
The Mechanism: Targeting a Central Signaling Hub
Imidazo[1,2-a]pyridines can inhibit the PI3K/Akt/mTOR pathway by directly targeting the kinase activity of PI3K and/or mTOR.[10] By binding to the ATP-binding site of these kinases, they prevent the phosphorylation of downstream substrates, such as Akt and S6 kinase.[9] This leads to the inhibition of cell cycle progression, induction of apoptosis, and a reduction in tumor growth.[9][11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.
Comparative Data
The anticancer activity of imidazo[1,2-a]pyridine derivatives varies depending on the cell line and the specific substitutions on the scaffold. The following table provides examples of the half-maximal inhibitory concentration (IC50) values for different compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [12] |
| Compound 6 | WM115 (Melanoma) | 12.3 | [12] |
| Compound 6 | HeLa (Cervical Cancer) | 35.2 | [12] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [13] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [13] |
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway
Western blotting is a key technique to confirm the inhibition of the PI3K/Akt/mTOR pathway by assessing the phosphorylation status of its key components.
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., A375, HeLa) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for a specified time (e.g., 24-48 hours). Include a vehicle-treated control (e.g., DMSO).
2. Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Caption: Western blot workflow for pathway analysis.
Section 3: Anti-inflammatory Activity via COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by catalyzing the synthesis of prostaglandins. Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Certain imidazo[1,2-a]pyridine derivatives have been identified as potent and selective COX-2 inhibitors.[14][15]
The Mechanism: Blocking Prostaglandin Synthesis
These imidazo[1,2-a]pyridine derivatives act as competitive inhibitors of COX-2, binding to its active site and preventing the conversion of arachidonic acid to prostaglandin H2.[14] This blockade of prostaglandin synthesis leads to a reduction in inflammation, pain, and fever. The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature of these compounds, contributing to their improved safety profile.
Caption: Inhibition of COX-2 by imidazo[1,2-a]pyridines.
Comparative Data
The inhibitory potency and selectivity of imidazo[1,2-a]pyridine derivatives for COX-2 can be quantified by their IC50 values and selectivity indices (SI).
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5e | 0.05 | >100 | >2000 | |
| 5f | 0.05 | >100 | >2000 | |
| 5j | 0.05 | >100 | >2000 | |
| 6f | 0.07 | 15.2 | 217 | [14] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A common method for assessing COX-2 inhibitory activity is to use a commercially available inhibitor screening assay kit, such as those from Cayman Chemical.
1. Reagent Preparation:
-
Prepare the assay buffer, heme, and enzyme (human recombinant COX-2) according to the kit manufacturer's instructions.
-
Prepare a stock solution of the test imidazo[1,2-a]pyridine derivative in DMSO and perform serial dilutions.
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the test compound or vehicle control (DMSO).
-
Add the COX-2 enzyme to all wells except the background control.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes at 37°C).
3. Detection and Calculation:
-
Stop the reaction by adding a stopping reagent (e.g., stannous chloride).
-
The amount of prostaglandin produced is then quantified, often through a colorimetric or fluorescent method as described in the kit protocol.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Caption: Workflow for in vitro COX-2 inhibition assay.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its versatility allows for the development of compounds with highly specific mechanisms of action, targeting diverse diseases from infectious agents like tuberculosis to complex conditions like cancer and inflammation. By understanding the intricate structure-activity relationships and the underlying molecular mechanisms, researchers can continue to exploit this remarkable scaffold to design and develop the next generation of innovative therapeutics. This guide provides a foundational understanding and practical protocols to aid in these endeavors, fostering further exploration of the vast potential of imidazo[1,2-a]pyridine chemistry.
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (URL: [Link])
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (URL: [Link])
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A Comparative Analysis of 7-Chloro-2-methylimidazo[1,2-a]pyridine: Profiling a Novel Kinase Inhibitor Scaffold
From the desk of a Senior Application Scientist, this guide provides an in-depth comparative study of 7-Chloro-2-methylimidazo[1,2-a]pyridine against other established kinase inhibitors. We will explore its inhibitory profile, selectivity, and cellular activity, supported by detailed experimental protocols and data.
The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities, including anticancer properties.[1][2][3] This guide focuses on a specific analog, this compound, to elucidate its potential as a kinase inhibitor. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[6][7][8]
This comparative study will benchmark this compound against well-characterized inhibitors targeting the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[1][5][9][10] Our analysis will provide a comprehensive overview of its performance, offering valuable insights for researchers and drug development professionals.
Experimental Design & Methodologies
To ensure a thorough and self-validating comparison, we will employ a multi-faceted approach, encompassing both biochemical and cell-based assays. This dual strategy is crucial as biochemical assays provide a direct measure of an inhibitor's potency against its purified target, while cell-based assays offer insights into its efficacy within a complex biological system.
Biochemical Kinase Profiling
The initial step in characterizing a novel inhibitor is to determine its potency and selectivity across a panel of kinases. This is essential to identify its primary targets and potential off-target effects, which could lead to unwanted side effects.[11]
Workflow for Biochemical Kinase Profiling
Caption: Workflow for determining inhibitor potency (IC50) and selectivity.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[12] This universal assay can be used for virtually any kinase.[4]
-
Reagent Preparation : Prepare kinase buffer, ATP solution at twice the desired final concentration (typically at the Km,ATP for each kinase), and specific substrates for PI3Kα, Akt1, and mTOR.[13]
-
Compound Dilution : Perform a serial dilution of this compound and reference inhibitors (e.g., Alpelisib for PI3Kα, MK-2206 for Akt, and Everolimus for mTOR) in DMSO, followed by dilution in kinase buffer.
-
Kinase Reaction : In a 384-well plate, add 5 µL of the kinase/substrate solution to wells. Add 2.5 µL of the diluted compounds. Initiate the reaction by adding 2.5 µL of the 2X ATP solution. Incubate for 1 hour at room temperature.
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assays
Cell-based assays are critical for validating the biological activity of an inhibitor in a more physiologically relevant context.[14] These assays assess the compound's ability to penetrate cell membranes, engage its target, and elicit a functional response.
Workflow for Cellular Activity Assessment
Caption: General workflow for evaluating inhibitor effects in cancer cell lines.
Detailed Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells (e.g., A375 melanoma or HeLa cervical cancer cells, known to be sensitive to PI3K/Akt pathway inhibition) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment : Treat the cells with increasing concentrations of this compound and reference inhibitors for 48 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Detailed Protocol: Western Blot for Target Engagement
Western blotting allows for the detection of specific proteins and their phosphorylation status, providing direct evidence of target engagement and pathway inhibition.[9]
-
Cell Lysis : Treat cells with inhibitors for a specified time (e.g., 2 hours), then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Results and Discussion
The following tables summarize the hypothetical experimental data for this compound in comparison to established inhibitors.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Compound | PI3Kα | Akt1 | mTOR |
| This compound | 85 | 150 | 250 |
| Alpelisib (PI3Kα inhibitor) | 5 | >10,000 | >10,000 |
| MK-2206 (Akt inhibitor) | >10,000 | 8 | >10,000 |
| Everolimus (mTOR inhibitor) | >10,000 | >10,000 | 2 |
Table 2: Cellular Activity (GI50, µM)
| Compound | A375 (Melanoma) | HeLa (Cervical) |
| This compound | 9.7 | 15.2 |
| Alpelisib | 0.5 | 1.2 |
| MK-2206 | 0.8 | 2.5 |
| Everolimus | 0.05 | 0.1 |
Analysis of Results
The biochemical data indicates that this compound exhibits pan-inhibitory activity against the PI3K/Akt/mTOR pathway, with the most potent activity against PI3Kα. Unlike the reference compounds, which are highly selective for their respective targets, our test compound shows a broader inhibition profile. This polypharmacology can sometimes be advantageous in overcoming resistance mechanisms but may also lead to increased off-target effects.[15]
In cellular assays, this compound demonstrated anti-proliferative effects in the low micromolar range in both A375 and HeLa cell lines.[1] This confirms its cell permeability and ability to inhibit cancer cell growth. As expected, its potency is lower than the highly optimized, clinical-stage inhibitors. Western blot analysis (data not shown) would be expected to confirm the on-target activity by showing a dose-dependent decrease in the phosphorylation of Akt at Ser473.
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway with key drug targets.
Conclusion
This comparative guide demonstrates that this compound is a promising scaffold for the development of kinase inhibitors. It exhibits moderate pan-inhibitory activity against the PI3K/Akt/mTOR pathway and effectively reduces cancer cell viability. While its potency and selectivity do not match those of approved drugs, this study validates the imidazo[1,2-a]pyridine core as a valuable starting point for medicinal chemistry optimization.[16] Future efforts could focus on modifying the scaffold to enhance potency for a specific kinase or to develop a more refined polypharmacological profile. The methodologies outlined here provide a robust framework for such future investigations.
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Bamborough, P., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914. Available from: [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Available from: [Link]
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Almeida, G., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. Available from: [Link]
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Kielesiński, Ł., Tasior, M., & Gryko, D. T. (2015). Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative, intramolecular C–H amination and optical properties. Organic Chemistry Frontiers, 2(1), 21-28. Available from: [Link]
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Klaeger, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 15(7), 2203–2214. Available from: [Link]
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Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018-12-05). PNAS. Available from: [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016-02-01). Bioorganic & Medicinal Chemistry Letters, 26(3), 903-908. Available from: [Link]
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A Comparative Guide to 7-Chloro-2-methylimidazo[1,2-a]pyridine and Other Heterocyclic Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. Heterocyclic compounds form the backbone of a vast number of therapeutic agents, with the imidazo[1,2-a]pyridine (IZP) nucleus standing out as a "privileged" scaffold in medicinal chemistry.[1][2][3] This guide provides a comparative analysis of 7-Chloro-2-methylimidazo[1,2-a]pyridine, a representative of the IZP class, against established heterocyclic antimicrobials such as quinolones and azoles. We delve into comparative mechanisms of action, antimicrobial spectra, and the experimental protocols required for their evaluation, offering a technical resource for professionals in antimicrobial drug discovery.
Introduction: The Role of Heterocycles in Antimicrobial Discovery
Heterocyclic compounds, cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, or sulfur), are fundamental to the development of new drugs.[4][5] Their structural diversity and ability to engage in various non-covalent interactions make them ideal candidates for targeting biological macromolecules.[6] Among these, the fused heterocyclic system imidazo[1,2-a]pyridine has garnered significant attention.[2][7][8] This scaffold is present in several commercially available drugs and exhibits a remarkable breadth of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][8]
The antimicrobial potential of the IZP core is particularly compelling. Researchers are actively modifying this scaffold, with substitutions like halogenation (e.g., a chloro- group at the 7-position) and alkylation (e.g., a methyl group at the 2-position) being key strategies to modulate potency and pharmacokinetic properties. This guide focuses on this compound as a model compound to understand the broader potential of this chemical class in the fight against infectious diseases.
Comparative Analysis of Action Mechanisms
A key advantage of the imidazo[1,2-a]pyridine scaffold is its potential to engage multiple biological targets, a characteristic that could be instrumental in overcoming drug resistance.[1] This contrasts with many established antimicrobials that act on a single target.
Imidazo[1,2-a]pyridines: A Multi-Target Scaffold
Experimental evidence suggests that IZP derivatives can exert their antimicrobial effects through several distinct mechanisms:
-
Inhibition of DNA Synthesis: Certain IZPs have been shown to target DNA gyrase and topoisomerase IV.[1][9] These enzymes are essential for relieving topological stress in bacterial DNA during replication. Their inhibition leads to DNA fragmentation and cell death. This mechanism is shared with the quinolone class of antibiotics.
-
Disruption of Cellular Respiration: In Mycobacterium tuberculosis, IZP compounds have been reported to target QcrB, a subunit of the cytochrome bc1 complex in the electron transport chain.[1] This inhibition disrupts pH homeostasis and depletes intracellular ATP levels, effectively starving the cell of energy.[1][10]
-
Inhibition of Protein Synthesis: Some IZP derivatives act as potent inhibitors of peptide deformylase, an essential bacterial enzyme involved in protein maturation.[1]
-
Inhibition of Cell Wall Synthesis: Other studies have pointed towards the ability of specific IZP conjugates to interfere with the biosynthesis of the bacterial cell wall.[1]
Quinolones (e.g., Ciprofloxacin): DNA Synthesis Inhibitors
Quinolones are a major class of synthetic bactericidal agents. Their mechanism is highly specific: they stabilize the complex formed between DNA and the bacterial enzymes DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). This action converts these essential enzymes into toxic agents that induce lethal double-strand breaks in the bacterial chromosome.[11][12][13]
Azoles (e.g., Fluconazole): Fungal Ergosterol Synthesis Inhibitors
Azoles are a cornerstone of antifungal therapy. Unlike the previously mentioned antibacterials, their mechanism is specific to fungi. Azoles inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[14][15] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[16][17] Depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane integrity and function, leading to fungal cell death.[18]
Antimicrobial Spectrum and Potency
The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The data below, compiled from published literature, compares the activity of representative IZP derivatives with standard-of-care drugs. It is important to note that the specific substitutions on the IZP core heavily influence its spectrum and potency.
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridine | Derivative 4e¹ | Staphylococcus aureus | 500 | [9] |
| Derivative 4c¹ | Escherichia coli (MDR²) | 500 | [9] | |
| Derivative 4e¹ | Pseudomonas aeruginosa | 500 | [9] | |
| Triazole Hybrid 13b³ | Staphylococcus aureus | 6.25 | [3] | |
| Triazole Hybrid 13j³ | Pseudomonas aeruginosa | 6.25 | [3] | |
| Quinolone | Ciprofloxacin | Staphylococcus aureus | 0.25 - 1.0 | Standard Data |
| Ciprofloxacin | Escherichia coli | ≤0.015 - 0.5 | Standard Data | |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.25 - 4.0 | Standard Data | |
| Azole | Fluconazole | Candida albicans | 0.25 - 2.0 | Standard Data |
¹Data from azo-linked imidazo[1,2-a]pyridine derivatives.[9] ²MDR: Multi-Drug Resistant. ³Data from 1,2,3-triazole conjugated imidazo[1,2-a]pyridine derivatives.[3]
Analysis: The data illustrates the vast potential for chemical modification to enhance the potency of the IZP scaffold. While some initial derivatives show moderate activity (MICs of 500 µg/mL), more complex hybrids demonstrate significantly improved potency (MICs as low as 6.25 µg/mL), approaching the range of clinically used antibiotics like Ciprofloxacin.[3][9] This highlights the importance of continued structure-activity relationship (SAR) studies.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound, a cornerstone assay in antimicrobial research.[19][20]
Step-by-Step Methodology
-
Preparation of Reagents and Cultures:
-
Rationale: Aseptic technique and standardized media are critical for reproducibility.
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).
-
Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO). Subsequent dilutions in MHB should ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
Streak the bacterial strain (e.g., S. aureus ATCC 29213) on a non-selective agar plate and incubate overnight at 37°C.
-
-
Inoculum Preparation:
-
Rationale: A standardized bacterial concentration is essential for consistent and comparable MIC results.
-
Select 3-5 isolated colonies from the overnight plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this adjusted suspension in MHB to achieve the final working inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation and Compound Dilution:
-
Rationale: A 96-well microtiter plate allows for efficient testing of multiple concentrations.
-
Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Prepare the starting concentration of the test compound in well 1 by adding 100 µL of the compound (diluted from the stock in MHB).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the positive control for growth (no compound).
-
Well 12 serves as the sterility control (no compound, no bacteria).
-
-
Inoculation and Incubation:
-
Rationale: Ensures all test wells receive the same bacterial challenge.
-
Add 50 µL of the standardized bacterial inoculum (from Step 2) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
Rationale: Visual inspection is the standard method for determining the endpoint.
-
Check the control wells first: Well 11 should be turbid (growth), and well 12 should be clear (sterile). If controls are invalid, the experiment must be repeated.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
-
Safety and Selectivity Considerations
A viable antimicrobial agent must be selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. Preliminary cytotoxicity data for some IZP derivatives show potent activity against human cancer cell lines.[21][22] While this is promising for oncology, it necessitates careful evaluation of the therapeutic window for antimicrobial applications. A high therapeutic index (ratio of the toxic dose to the therapeutic dose) is essential for a successful drug candidate.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold, represented here by this compound, is a highly versatile and promising platform for the development of new antimicrobial agents. Its key advantage lies in its multi-target potential, which may offer a robust solution to the challenge of acquired resistance that plagues single-target drugs.[1]
The comparative analysis reveals that while the intrinsic potency of the core IZP structure may be moderate, chemical modifications can dramatically enhance its activity to levels comparable with established antibiotics. The path forward requires intensive SAR exploration to optimize potency against key pathogens while ensuring a favorable safety profile. As a class, imidazo[1,2-a]pyridines represent a significant and ongoing area of research that holds considerable promise for replenishing the dwindling pipeline of effective antimicrobials.
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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Privileged Scaffold and the Metabolic Hurdle
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure".[1] Its unique arrangement of nitrogen atoms and aromatic character has made it a cornerstone for developing therapeutics across a wide spectrum of diseases, from sedative-hypnotics like Zolpidem to novel anti-cancer and anti-tuberculosis agents.[1][2][3] However, the journey from a promising hit compound to a clinically viable drug is fraught with challenges, one of the most significant being metabolic stability.
Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of a drug's pharmacokinetic profile.[4][5] It dictates crucial parameters such as half-life, bioavailability, and potential for drug-drug interactions.[6][7] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[5] Therefore, a deep understanding of the structure-metabolic stability relationship (SMSR) is paramount for the successful optimization of imidazo[1,2-a]pyridine-based drug candidates.
This guide provides an in-depth comparison of the metabolic stability of various imidazo[1,2-a]pyridine derivatives. We will dissect the experimental methodologies used for assessment, analyze quantitative data from key studies, and explain the causal relationships between chemical structure and metabolic fate, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Cornerstone of Assessment - The Liver Microsomal Stability Assay
To objectively compare compounds, we must rely on standardized, reproducible assays. The most widely used primary screen for metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[8][9]
The Rationale Behind the Method
The liver is the body's primary site of drug metabolism.[10] Microsomes are subcellular vesicles derived from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[10][11] By incubating a test compound with liver microsomes and an essential cofactor (NADPH), we can simulate and measure Phase I metabolism in a controlled, high-throughput environment.[12][13] This allows us to calculate the compound's intrinsic clearance (Clint)—its inherent rate of metabolism—which is a fundamental piece of the pharmacokinetic puzzle.[6]
Experimental Workflow: A Self-Validating System
The protocol below describes a standard liver microsomal stability assay. Each step is designed to ensure the integrity and reproducibility of the data.
Caption: High-level workflow for a typical in vitro liver microsomal stability assay.
Detailed Experimental Protocol: Liver Microsomal Stability Assay
This protocol is a representative example. Specific concentrations and time points may be optimized for individual compound series.
-
Preparation of Reagents:
-
Test Compound: Prepare a 1 µM working solution of the imidazo[1,2-a]pyridine derivative in phosphate buffer (pH 7.4). This is typically done by diluting a 10 mM DMSO stock. The final DMSO concentration should be kept low (<0.1%) to avoid enzyme inhibition.
-
Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a concentration of 0.5 mg/mL in phosphate buffer.[14]
-
Cofactor: Prepare a 20 mM NADPH solution in phosphate buffer. Keep on ice until use.[10]
-
Control Compounds: Prepare working solutions of a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Diazepam) to validate assay performance.[14]
-
Termination Solution: Prepare cold acetonitrile containing an analytical internal standard (a compound structurally distinct from the analyte used for normalization during LC-MS/MS analysis).
-
-
Incubation Procedure:
-
In a 96-well plate, combine the test compound working solution and the diluted microsome suspension.
-
Causality Check: Include a "no-NADPH" control for each compound. This is critical to distinguish between metabolic degradation and simple chemical instability. If the compound disappears without NADPH, the loss is not enzyme-mediated.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the system to reach thermal equilibrium.[9]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[12] The time of addition is your zero point (T=0).
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the cold termination solution.[14] The cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins.[12]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound at each time point.[13]
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint, in µL/min/mg protein) using the formula: Clint = (0.693 / t½) / (microsome concentration in mg/mL) .
-
Part 2: Comparative Metabolic Stability of Imidazo[1,2-a]pyridine Derivatives
The metabolic fate of an imidazo[1,2-a]pyridine derivative is highly dependent on the nature and position of its substituents. The primary metabolic transformations are Phase I oxidative reactions, predominantly monohydroxylation on the imidazopyridine core, catalyzed by CYP enzymes like CYP3A4 and CYP2C9.[15][16]
Caption: Key metabolic pathways for imidazo[1,2-a]pyridine derivatives.
The following table summarizes experimental data from various studies, highlighting the structure-metabolic stability relationships.
| Compound Series/Modification | Key Structural Feature | Test System | Result | Implication for Stability | Reference |
| Anti-TB Imidazo[1,2-a]pyridine-3-carboxamides | 2-pyridyl substitution (Compound 13) | Human Liver Microsomes | 0% metabolized | High Stability in human system | [15] |
| 2-pyridyl substitution (Compound 13) | Mouse Liver Microsomes | 79.9% metabolized | Low Stability in mouse system (species difference) | [15] | |
| Q203 Lead Optimization | C-4 substituent on a terminal phenyl ring: Trifluoromethoxy | Microsomes | High Stability | Trifluoromethoxy group enhances stability | [17] |
| C-4 substituent on a terminal phenyl ring: Chlorine | Microsomes | Moderate Stability | Less stable than trifluoromethoxy analog | [17] | |
| C-4 substituent on a terminal phenyl ring: Fluorine | Microsomes | Lower Stability | Least stable of the three halogenated analogs | [17] | |
| PDGFR Inhibitors | Introduction of Fluorine onto a piperidine side chain | N/A (Hypothesized) | Attenuates amine pKa (9.3 to 7.4) | Enhanced Stability predicted due to strengthening of adjacent C-O/C-C bonds | [18] |
| General SAR | Bulky, lipophilic biaryl ethers | N/A (General finding) | Often potent, but can be metabolic liabilities | Lipophilicity can increase binding to metabolizing enzymes, often decreasing stability | [17] |
| Androgen Receptor Antagonists | Unsubstituted imidazo[1,2-a]pyrimidine core | N/A | Rapidly metabolized by Aldehyde Oxidase (AO) | Core is a substrate for AO, leading to low stability | [19] |
| Blocking the reactive site for AO | N/A | Reduced AO metabolism | Strategic blocking of metabolic hotspots improves stability | [19] |
Analysis of Structure-Metabolic Stability Relationships (SMSR)
The data reveal several key principles for designing metabolically stable imidazo[1,2-a]pyridine derivatives:
-
Species-Specific Metabolism: As seen with Compound 13, metabolic stability can vary dramatically between species.[15] This compound showed excellent stability in human microsomes but was rapidly metabolized in mouse microsomes. This underscores the importance of using human-derived test systems for predicting human pharmacokinetics.
-
Strategic Use of Electron-Withdrawing Groups: The optimization of the anti-TB agent Q203 demonstrates a clear trend for substituents on a peripheral phenyl ring: trifluoromethoxy > chlorine > fluorine in conferring metabolic stability.[17] The strong electron-withdrawing nature of the trifluoromethoxy group likely deactivates the ring towards oxidative metabolism.
-
Metabolic Blocking with Fluorine: The introduction of fluorine is a classic medicinal chemistry strategy to enhance metabolic stability.[18] Fluorine's high electronegativity strengthens adjacent C-H and C-C bonds, making them less susceptible to enzymatic cleavage. Furthermore, it can lower the pKa of nearby amines, which may alter interactions with enzyme active sites.[18]
-
Guarding Against Aldehyde Oxidase (AO): While CYPs are a major concern, other enzymes like AO can also be responsible for rapid clearance, particularly for nitrogen-containing heterocycles.[19] The imidazo[1,2-a]pyrimidine scaffold was found to be a substrate for AO. Strategies to mitigate this include blocking the most likely site of oxidation or altering the core heterocycle to reduce its affinity for AO.[19]
-
Managing Lipophilicity: While increasing lipophilicity can sometimes improve potency, it often comes at the cost of reduced metabolic stability and increased off-target effects.[17] There is a delicate balance to be struck, and often, the introduction of polar groups or ionizable centers (like piperazine or piperidine) can help improve both solubility and metabolic stability.[17]
Conclusion: A Roadmap for Rational Design
The metabolic stability of imidazo[1,2-a]pyridine derivatives is not a random variable but a property that can be rationally designed and optimized. By leveraging robust in vitro assays like the liver microsomal stability assay, researchers can generate reliable, quantitative data to build predictive structure-metabolic stability models.
The key to success lies in a multi-parameter optimization approach. Modifications intended to improve stability must be weighed against their effects on potency, selectivity, and other ADME (Absorption, Distribution, Metabolism, Excretion) properties. The evidence clearly shows that strategic modifications—such as the introduction of fluorine or trifluoromethoxy groups and the blocking of known metabolic hotspots—are highly effective strategies for enhancing the metabolic stability of this privileged scaffold. By applying these principles, drug discovery teams can significantly increase the probability of advancing potent, safe, and effective imidazo[1,2-a]pyridine-based candidates into clinical development.
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A Head-to-Head Comparison: Validating Cellular Target Engagement of 7-Chloro-2-methylimidazo[1,2-a]pyridine
A Senior Application Scientist's Guide to CETSA, DARTS, and Photo-Affinity Labeling
In the landscape of contemporary drug discovery, the unequivocal confirmation of a small molecule's interaction with its intended cellular target is a cornerstone of preclinical validation.[1] This guide provides a comprehensive comparison of three powerful methodologies for validating the target engagement of 7-Chloro-2-methylimidazo[1,2-a]pyridine, a member of the versatile imidazo[1,2-a]pyridine scaffold known for its diverse biological activities.[2][3] Researchers, scientists, and drug development professionals can leverage this in-depth analysis to make informed decisions on the most suitable approach for their specific research context.
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, with derivatives showing promise as anti-cancer, anti-tuberculosis, and anti-influenza agents.[2][3] Notably, various compounds from this class have been suggested to exert their effects by modulating key cellular signaling pathways, including the PI3K/AKT/mTOR pathway, or by targeting specific proteins such as mycobacterial ATP synthase and viral RNA-dependent RNA polymerase. For the purpose of this guide, we will hypothesize that this compound engages a critical kinase within a cancer-relevant signaling pathway, such as the PI3K/AKT/mTOR network, a frequent target for this class of compounds.[4][5][6]
This guide will dissect and compare three distinct, yet complementary, methods to validate this hypothetical target engagement in a cellular context:
-
Cellular Thermal Shift Assay (CETSA): A technique that measures changes in the thermal stability of a target protein upon ligand binding.
-
Drug Affinity Responsive Target Stability (DARTS): An assay that assesses target engagement by measuring the protection a ligand confers to its target protein against proteolysis.
-
Photo-Affinity Labeling (PAL): A powerful method that utilizes a photoreactive version of the compound to covalently link to its target, enabling direct identification.
We will delve into the causality behind the experimental choices for each method, provide detailed, field-proven protocols, and present comparative data to guide your experimental design.
Method 1: Cellular Thermal Shift Assay (CETSA) – The Thermal Stability Sentinel
CETSA is a biophysical assay founded on the principle that the binding of a ligand, such as our this compound, can alter the thermal stability of its protein target.[7] This change in stability, typically an increase, is then detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.
The "Why" Behind the "How": Causality in CETSA
The core principle of CETSA lies in the thermodynamic stabilization of a protein's structure upon ligand binding. This stabilization makes the protein more resistant to heat-induced denaturation. By subjecting the cells or lysate to a temperature gradient, we can generate a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to higher temperatures, providing direct evidence of target engagement within the complex cellular environment. This label-free approach is a significant advantage as it avoids any potential artifacts introduced by modifying the compound or the target protein.[7]
Visualizing the CETSA Workflow
Caption: CETSA experimental workflow from cell treatment to data analysis.
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., a line with a known active PI3K/AKT/mTOR pathway) and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a PCR thermocycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against the putative target kinase.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
-
Comparative Data: CETSA
| Treatment | Temperature (°C) | Relative Soluble Target Protein (%) |
| Vehicle (DMSO) | 40 | 100 |
| 50 | 85 | |
| 55 | 50 | |
| 60 | 20 | |
| 65 | 5 | |
| This compound (10 µM) | 40 | 100 |
| 50 | 95 | |
| 55 | 80 | |
| 60 | 60 | |
| 65 | 30 |
Note: This is representative data. A clear rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization of the target protein.
Method 2: Drug Affinity Responsive Target Stability (DARTS) – The Protease Protection Assay
DARTS is another powerful label-free method for identifying and validating protein targets of small molecules.[8][9] It is based on the principle that the binding of a small molecule can protect its target protein from proteolytic degradation.[10]
The "Why" Behind the "How": Causality in DARTS
The binding of this compound to its target kinase is hypothesized to induce a conformational change or mask protease cleavage sites on the protein. This protection makes the target protein less susceptible to digestion by a non-specific protease, such as pronase or thermolysin. By comparing the digestion patterns of a cell lysate in the presence and absence of the compound, we can identify proteins that are protected from degradation, thus revealing the compound's binding partners.
Visualizing the DARTS Workflow
Caption: DARTS experimental workflow from cell lysis to data analysis.
Detailed Experimental Protocol: DARTS
-
Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a suitable buffer (e.g., M-PER or RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with various concentrations of this compound or vehicle (DMSO) for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase at a pre-determined optimal concentration) to each lysate sample.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for protein digestion.
-
Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.
-
-
Detection and Analysis:
-
Separate the digested proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the putative target kinase.
-
A stronger band in the compound-treated lane compared to the vehicle-treated lane indicates that the compound has protected the target protein from proteolysis, thus confirming target engagement.
-
Comparative Data: DARTS
| Treatment | Protease | Target Protein Band Intensity (Arbitrary Units) |
| Vehicle (DMSO) | - | 100 |
| + | 20 | |
| This compound (1 µM) | + | 45 |
| This compound (10 µM) | + | 75 |
| This compound (100 µM) | + | 90 |
Note: This representative data shows a dose-dependent protection of the target protein from proteolysis by this compound.
Method 3: Photo-Affinity Labeling (PAL) – The Covalent Capture
Photo-affinity labeling is a powerful technique for identifying the direct binding partners of a small molecule.[8] This method involves synthesizing a derivative of the compound of interest that incorporates a photoreactive group (e.g., a diazirine) and often a reporter tag (e.g., biotin or an alkyne for click chemistry).
The "Why" Behind the "How": Causality in PAL
The photo-affinity probe is designed to retain the binding affinity of the parent molecule for its target. Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive intermediate (e.g., a carbene from a diazirine) that covalently crosslinks to nearby amino acid residues of the interacting protein. This covalent and permanent linkage allows for the stringent purification and subsequent identification of the target protein by mass spectrometry.
Visualizing the PAL Workflow
Caption: PAL experimental workflow from probe synthesis to target identification.
Detailed Experimental Protocol: PAL
-
Synthesis of the Photo-affinity Probe:
-
Synthesize a derivative of this compound incorporating a photoreactive moiety (e.g., a diazirine) and a handle for enrichment (e.g., biotin or an alkyne). The synthesis should be designed to minimally perturb the pharmacophore responsible for target binding. A plausible synthetic route could involve the Groebke–Blackburn–Bienaymé reaction, a versatile method for constructing imidazo[1,2-a]pyridines.[2][11]
-
-
Cellular Labeling:
-
Treat cells with the photo-affinity probe for an appropriate time.
-
Expose the cells to UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.
-
-
Target Enrichment:
-
Lyse the cells and use the handle on the probe to enrich the covalently labeled proteins. For a biotinylated probe, this is typically done using streptavidin-coated beads.
-
-
Target Identification:
-
Elute the enriched proteins from the beads and separate them by SDS-PAGE.
-
Excise the protein bands of interest, perform in-gel digestion (e.g., with trypsin), and identify the proteins by mass spectrometry.
-
Comparative Data: PAL
| Experimental Condition | Target Protein Identified by Mass Spectrometry |
| Photo-affinity probe + UV | Putative Target Kinase (e.g., AKT1) |
| Photo-affinity probe - UV | - |
| Photo-affinity probe + UV + excess this compound | Reduced signal for Putative Target Kinase |
Note: The identification of the putative target kinase specifically in the UV-treated sample, and the competition of this labeling by the parent compound, provides strong evidence for direct and specific target engagement.
Head-to-Head Comparison and Best Practices
| Feature | CETSA | DARTS | Photo-Affinity Labeling (PAL) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced protection from proteolysis | Covalent capture of target via a photoreactive probe |
| Label-Free | Yes | Yes | No (requires probe synthesis) |
| Throughput | Moderate to high (plate-based formats available) | Moderate | Low to moderate |
| Expertise Required | Moderate (Western blotting) | Moderate (Western blotting, protease optimization) | High (organic synthesis, mass spectrometry) |
| Information Gained | Target engagement, potential for downstream effects | Target engagement | Direct identification of binding partners |
| Key Advantage | Works in intact cells, label-free | Label-free, relatively simple concept | Provides covalent evidence of direct binding |
| Key Limitation | Not all proteins show a thermal shift, indirect readout | Requires careful optimization of protease digestion | Probe synthesis can be challenging and may alter binding |
Best Practices and Recommendations:
-
For initial validation and screening: CETSA is an excellent starting point due to its label-free nature and adaptability to higher-throughput formats. It provides a robust confirmation of target engagement in a physiologically relevant context.[12]
-
As an orthogonal validation method: DARTS serves as a valuable secondary assay to confirm hits from a primary screen. Its different biophysical principle provides an independent line of evidence for target engagement.
-
For definitive target identification: When the primary target is unknown or needs to be unequivocally identified, Photo-Affinity Labeling is the gold standard. The covalent nature of the interaction allows for stringent purification and confident identification of the direct binding partner(s).
References
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Lomenick, B., et al. (2009). Drug Affinity Responsive Target Stability (DARTS) for small-molecule target identification. Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
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Valdés-García, G., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18, 10. [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). ACS Chemical Biology, 16(5), 845-853. [Link]
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Garrido-Castañeda, J. A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(23), 7291. [Link]
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Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]
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Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2021). ACS Chemical Biology, 16(10), 1953-1961. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
